N-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indol-4-carboxamide oxalate
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Overview
Description
N-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indol-4-carboxamide oxalate is a complex organic compound that belongs to the class of indolecarboxamides This compound is characterized by its unique structure, which includes an indole ring, a carboxamide group, and a tert-butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indol-4-carboxamide oxalate typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Attachment of the Tert-Butylamino Group: The tert-butylamino group can be introduced via nucleophilic substitution reactions using tert-butylamine and an appropriate leaving group.
Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indol-4-carboxamide oxalate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Tert-butylamine, various leaving groups, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction may produce reduced amine derivatives .
Scientific Research Applications
N-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indol-4-carboxamide oxalate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indol-4-carboxamide oxalate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, modulating their activity and leading to downstream effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-1,1-dimethylethyl)-1-methyl-3-(1H-pyrrolo[2,3-b]pyridin-2-yl)-1H-indole-5-carboxamide
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- Functionalized oxazolidines
Uniqueness
N-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indol-4-carboxamide oxalate is unique due to its specific structural features, such as the combination of an indole ring, a carboxamide group, and a tert-butylamino group.
Properties
CAS No. |
112857-84-8 |
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Molecular Formula |
C24H29N3O7 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1H-indole-4-carboxamide;oxalic acid |
InChI |
InChI=1S/C22H27N3O3.C2H2O4/c1-22(2,3)24-13-15(26)14-28-20-10-5-4-8-19(20)25-21(27)17-7-6-9-18-16(17)11-12-23-18;3-1(4)2(5)6/h4-12,15,23-24,26H,13-14H2,1-3H3,(H,25,27);(H,3,4)(H,5,6) |
InChI Key |
ZOKPGTGCXAQYHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1NC(=O)C2=C3C=CNC3=CC=C2)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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